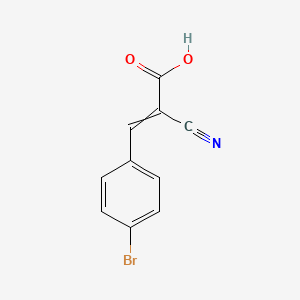

3-(4-Bromophenyl)-2-cyanoacrylic acid

Description

Contextualizing Cyanoacrylic Acid Derivatives in Organic Synthesis

Cyanoacrylic acid and its derivatives are a class of organic compounds characterized by the presence of both a nitrile (-C≡N) and a carboxylic acid functional group attached to a carbon-carbon double bond. This arrangement of functional groups makes them highly reactive and useful intermediates in a variety of chemical transformations.

One of the most prominent reactions for the synthesis of cyanoacrylic acid derivatives is the Knoevenagel condensation. scielo.brscielo.br This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as cyanoacetic acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. scielo.brscielo.br The use of various aldehydes and ketones allows for the creation of a diverse library of substituted cyanoacrylic acids. The reaction can be catalyzed by weak bases and has been adapted to be more environmentally friendly, with some protocols utilizing water as a solvent or even proceeding under catalyst-free conditions. scielo.brscielo.br

The resulting polyfunctionalized olefins are valuable precursors for a range of more complex molecules. scielo.br The electron-withdrawing nature of the cyano and carboxylic acid groups activates the double bond for various addition reactions. Cyanoacrylates, esters of cyanoacrylic acid, are widely recognized for their application as "super glues," a testament to their rapid anionic polymerization in the presence of moisture. Beyond adhesives, these derivatives are pivotal in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. acs.org For instance, they have been investigated for their potential as herbicides, fungicides, and antiviral agents. acs.orgnih.govmdpi.com

Research Trajectories and Academic Significance of 3-(4-Bromophenyl)-2-cyanoacrylic Acid

This compound, with its specific substitution pattern, is a noteworthy member of the cyanoacrylic acid family. Its synthesis is a direct application of the Knoevenagel condensation, typically involving the reaction of 4-bromobenzaldehyde (B125591) with cyanoacetic acid. scielo.br The presence of the bromine atom on the phenyl ring offers a strategic point for further functionalization through various cross-coupling reactions, such as the Suzuki or Heck reactions, thereby expanding its synthetic utility.

While extensive research focusing solely on this compound is not widely documented in publicly available literature, its significance can be inferred from studies on closely related compounds and its role as a research chemical. It is commercially available from various suppliers, indicating its use as a building block in chemical synthesis. researchgate.net

The academic significance of this compound lies in its potential as an intermediate for the synthesis of more complex molecules with interesting biological activities. For example, derivatives of cyanoacrylic acid have been explored as mitochondrial pyruvate (B1213749) carrier (MPC) inhibitors. In a study aimed at developing treatments for hair loss, a structurally related compound, (E)-2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid, was used as a reference compound. This highlights the potential for substituted cyanoacrylic acids to modulate biological pathways.

Furthermore, the broader class of 2-cyanoacrylate derivatives has been the subject of research in agrochemistry. Studies have shown that various substituted 2-cyanoacrylates exhibit significant herbicidal activity. nih.gov Although specific data for the 4-bromo derivative is not provided in the cited study, the investigation of a wide range of substituted pyrazolyl and 1,2,3-triazolyl 2-cyanoacrylates demonstrates a clear research trajectory for this class of compounds in the development of new agrochemicals. nih.gov The inhibitory effects of some of these derivatives against various plant species were found to be comparable to commercial herbicides. nih.gov

The table below summarizes the basic properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWONLOPJHWIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl 2 Cyanoacrylic Acid and Analogues

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon bonds and is widely utilized for synthesizing α,β-unsaturated compounds like 3-(4-bromophenyl)-2-cyanoacrylic acid. nih.govorganicreactions.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, in the presence of a basic catalyst. organicreactions.org The reaction between 4-bromobenzaldehyde (B125591) and cyanoacetic acid directly yields the target molecule.

Catalytic Systems and Reaction Conditions

A variety of catalytic systems have been developed to facilitate the Knoevenagel condensation, ranging from traditional homogeneous bases to more modern heterogeneous and environmentally benign catalysts.

Homogeneous Catalysts: Organic bases like primary, secondary, and tertiary amines (e.g., piperidine, ethylamine) and their salts are commonly used. nih.govorganicreactions.org While effective, these catalysts can be difficult to separate from the reaction mixture, leading to challenges in product purification. nih.gov

Heterogeneous Catalysts: To address the limitations of homogeneous systems, various solid catalysts have been investigated. These include:

Metal-Organic Frameworks (MOFs): Copper-based MOFs, such as HKUST, modified with amine functional groups have shown high catalytic activity under mild conditions, often at room temperature, with short reaction times and good reusability. nih.gov

Natural Catalysts: Agro-waste extracts and lemon juice have been explored as green, cost-effective, and environmentally friendly catalysts for the Knoevenagel condensation. acgpubs.orglookchem.com These methods often proceed under solvent-free conditions and allow for direct isolation of the product. acgpubs.org

Inorganic Catalysts: Systems like iodine/potassium carbonate (I₂/K₂CO₃) have been successfully employed for the condensation of aromatic aldehydes with active methylene compounds at room temperature, offering a mild and simple procedure with good to high product yields. tandfonline.com Other solid supports like alumina-silica (Al₂O₃-SiO₂) and nano-Fe₃O₄ have also been reported. scielo.org.mx

Ionic Liquids: Ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have been used as efficient catalysts, promoting the reaction in good to excellent yields. scielo.org.mx

The reaction conditions are highly dependent on the chosen catalytic system. While some methods require heating or refluxing, many modern approaches, particularly those employing highly active heterogeneous or natural catalysts, can be performed at room temperature. nih.govacgpubs.orgtandfonline.com The choice of solvent can also vary, with options ranging from ethanol (B145695) to solvent-free conditions, the latter being a key aspect of green chemistry approaches. nih.govlookchem.com

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Piperidine, Amines | High reactivity | Difficult to separate from product |

| Heterogeneous | Amine-modified MOFs, I₂/K₂CO₃ | Easy separation, Reusable, Mild conditions | May have lower activity than homogeneous counterparts |

| Natural | Lemon Juice, Agro-waste extracts | Green, Low-cost, Environmentally friendly | Variable composition and activity |

| Ionic Liquids | DIPEAc | High efficiency, Reusable | Can be expensive |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of cyanoacrylic acids and their derivatives, microwave irradiation offers significant advantages over conventional heating methods. researchgate.net

In a typical microwave-assisted protocol for synthesizing compounds structurally similar to this compound, the reactants (an aromatic aldehyde and an active methylene compound like cyanoacetic acid or its esters) are mixed with a catalyst, sometimes in a solvent-free setting. researchgate.netscielo.br The mixture is then subjected to microwave irradiation for a short period, often ranging from a few minutes to less than an hour. scielo.brmdpi.com

For instance, the synthesis of various Knoevenagel adducts has been achieved with good to excellent yields (65-97%) using potassium hydroxide (B78521) (KOH) as a catalyst in water under microwave irradiation. scielo.br The reaction of 4-bromobenzaldehyde with cyanoacetic acid under these conditions would be expected to proceed efficiently. scielo.br Similarly, multi-component reactions to form complex heterocyclic structures have been successfully carried out using microwave heating, demonstrating the versatility of this technique. mdpi.com

The key benefits of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. researchgate.net

Higher Yields: Improved reaction kinetics can lead to higher product yields.

Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than bulk heating of an oil bath.

Green Chemistry: The potential for solvent-free reactions aligns with the principles of green chemistry. researchgate.net

General Synthetic Pathways to Substituted Cyanoacrylic Acids

The synthesis of substituted cyanoacrylic acids is not limited to a single method. While the Knoevenagel condensation is the most direct and common route, other pathways can be envisioned, particularly for creating a diverse library of analogues. A general synthetic route typically involves the reaction of a substituted benzaldehyde (B42025) with a molecule containing an active methylene group. cognitoedu.org

A typical sequence for producing a substituted cyanoacrylic acid involves:

Selection of Starting Materials: A substituted aromatic aldehyde (e.g., 4-bromobenzaldehyde) and an active methylene compound (e.g., cyanoacetic acid or ethyl cyanoacetate) are chosen. cognitoedu.org

Condensation Reaction: The starting materials are reacted under appropriate catalytic conditions (as described in section 2.1.1) to form the C=C double bond. If an ester like ethyl cyanoacetate (B8463686) is used, the product is an ester of the cyanoacrylic acid. scielo.org.mx

Hydrolysis (if necessary): If the reaction is performed with an ester of cyanoacetic acid, a subsequent hydrolysis step (typically using an acid or base) is required to convert the ester group to the carboxylic acid.

This modular approach allows for the synthesis of a wide array of substituted cyanoacrylic acids by simply varying the substitution pattern on the aromatic aldehyde.

Derivatization Strategies and Esterification of this compound

The carboxylic acid group of this compound is a prime site for derivatization, with esterification being a common transformation. These esters are often important intermediates in their own right. sigmaaldrich.comsigmaaldrich.com

Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and removal of water can drive it to completion.

An alternative and often milder method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. The acyl chloride can then react readily with an alcohol to form the corresponding ester.

Other Derivatizations: The cyano and bromo groups also offer opportunities for further chemical modification, allowing for the creation of a diverse range of derivatives. The bromo-substituent, for example, can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Purification Techniques for Academic Research

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The most common purification technique for solid organic compounds in a research setting is recrystallization. illinois.edulibretexts.org

Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org The ideal recrystallization solvent is one in which the desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. youtube.com

The general procedure for recrystallization involves:

Dissolving the crude solid: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. wisc.edu

Hot filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them. wisc.edu

Cooling and crystallization: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and it crystallizes out of the solution. youtube.com

Isolation of crystals: The purified crystals are collected by suction filtration, for example, using a Büchner funnel. libretexts.org

Washing and drying: The crystals are washed with a small amount of cold solvent to remove any adhering soluble impurities and then dried. youtube.com

For cyanoacrylic acids, suitable solvents for recrystallization might include ethanol, water, or a mixture of solvents like ethanol/water or toluene/hexane. wisc.edu In some cases, if the crude product is an oil, it may first be solidified before recrystallization. If the product is colored, decolorizing carbon can be added to the hot solution to adsorb colored impurities before filtration. wisc.edu

Advanced Spectroscopic Characterization Techniques for 3 4 Bromophenyl 2 Cyanoacrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of (E)-3-(4-bromophenyl)-2-cyanoacrylic acid, particularly when conducted in a solvent such as DMSO-d6, offers significant insights into its proton arrangement. The aromatic protons on the bromophenyl group are expected to exhibit signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling constants of these protons would reveal their substitution pattern on the benzene (B151609) ring. The vinyl proton, being part of the acrylic acid moiety and influenced by the electron-withdrawing cyano and carboxylic acid groups, is anticipated to resonate at a distinct chemical shift, likely in the vinylic region. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield position, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

While specific experimental data from the public domain is limited, a publication's supplementary information has indicated the existence of ¹H NMR data for (E)-3-(4-bromophenyl)-2-cyanoacrylic acid in DMSO-d6, recorded on a 500 MHz instrument.

Table 1: Expected ¹H NMR Data for 3-(4-Bromophenyl)-2-cyanoacrylic acid

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic (ortho to Br) | 7.60 - 7.80 | Doublet | ~8.5 |

| Aromatic (meta to Br) | 7.80 - 8.00 | Doublet | ~8.5 |

| Vinylic | 8.00 - 8.30 | Singlet | N/A |

| Carboxylic Acid | > 12.00 | Broad Singlet | N/A |

Note: The data in this table is based on typical chemical shifts for similar structures and is for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbon atoms of the benzene ring would resonate in the aromatic region (120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The two olefinic carbons of the acrylic acid moiety would have distinct signals, influenced by the attached functional groups. The carbon of the cyano group would also have a characteristic chemical shift, generally in the range of 115-125 ppm.

Similar to the ¹H NMR data, supplementary information from a scientific publication has indicated the existence of ¹³C NMR data for (E)-3-(4-bromophenyl)-2-cyanoacrylic acid, recorded at 125 MHz in DMSO-d6.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Vinylic (C-COOH) | 130 - 140 |

| Vinylic (C-Ar) | 145 - 155 |

| Aromatic (C-Br) | 125 - 130 |

| Aromatic (CH) | 128 - 135 |

| Aromatic (C-C=C) | 130 - 135 |

| Cyano (C≡N) | 115 - 120 |

Note: The data in this table is based on typical chemical shifts for similar structures and is for illustrative purposes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, typically recorded using a KBr pellet, would exhibit several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C≡N stretching of the cyano group is expected to be observed as a medium intensity band in the range of 2220-2230 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. Finally, the C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry Approaches

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would first involve the volatilization of the compound, which may require derivatization to increase its volatility and thermal stability.

Once in the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M⁺˙). The mass spectrum would show the m/z value of this molecular ion, which would confirm the molecular weight of the compound. Subsequent fragmentation of the molecular ion would produce a series of fragment ions, providing a unique fragmentation pattern that can be used to elucidate the structure of the molecule. Common fragmentation pathways for this compound might include the loss of the bromine atom, the carboxylic acid group (as CO₂ and H₂O), and the cyano group. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum, with the molecular ion and bromine-containing fragments appearing as a pair of peaks separated by two m/z units.

While specific GC-MS data for this compound is not widely reported, the analysis of similar acrylic acid derivatives often involves derivatization to protect the carboxylic acid group and improve chromatographic performance.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a high-resolution mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS is critical for confirming its molecular formula, C₁₀H₆BrNO₂.

The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum. This pattern serves as a definitive indicator for the presence of bromine in the molecule. The predicted monoisotopic mass of the protonated molecule [M+H]⁺, which is calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br), is a key value determined by HRMS.

Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 251.96547 |

| [M+Na]⁺ | 273.94741 |

| [M-H]⁻ | 249.95091 |

| [M+NH₄]⁺ | 268.99201 |

| [M+K]⁺ | 289.92135 |

This data is based on computational predictions and awaits experimental verification.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules such as proteins and polymers. The technique involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix desorbs and ionizes, transferring charge to the analyte molecules with minimal fragmentation.

The application of MALDI-MS to small molecules like this compound is less common, as they can be challenging to analyze due to potential interference from the matrix ions in the low mass range. However, the selection of an appropriate matrix is key. For acidic compounds, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) are often employed. Given the structural similarities, it is plausible that CHCA or a related derivative could serve as a suitable matrix for the MALDI-MS analysis of this compound.

No specific experimental studies detailing the MALDI-MS analysis of this compound were identified in the reviewed literature. However, research on related compounds, such as other cyanoacrylic acid derivatives, suggests that with an optimized matrix and sample preparation protocol, MALDI-MS could potentially be used for the rapid screening and molecular weight confirmation of this compound.

Collision-Induced Dissociation Mass Spectrometry (CID-MS/MS)

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of a selected precursor ion. The resulting fragment ions provide valuable information about the molecule's structure. In a typical CID experiment, the protonated or deprotonated molecule of this compound would be isolated and then subjected to collisions with an inert gas, leading to its fragmentation.

While no direct experimental CID-MS/MS data for this compound has been published, the fragmentation pathways can be predicted based on the known fragmentation patterns of structurally related compounds, such as aromatic carboxylic acids and brominated aromatic compounds.

Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of carbon monoxide (CO): Another characteristic fragmentation of carboxylic acids.

Loss of the cyano group (CN): Cleavage of the C-CN bond.

Cleavage of the bromine atom (Br): This would result in a significant mass loss and the disappearance of the characteristic bromine isotopic pattern.

Fragmentation of the acrylic acid chain: Various cleavages along the C-C and C-N bonds of the side chain.

The table below presents a hypothetical fragmentation pattern for the [M+H]⁺ ion of this compound based on these established principles.

Hypothetical CID-MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 251.96547 | 233.95545 | H₂O |

| 251.96547 | 223.96987 | CO |

| 251.96547 | 225.96037 | CN |

This data is hypothetical and based on the fragmentation patterns of analogous compounds.

The presence of the bromine atom would be a powerful tool in analyzing the fragmentation data, as any fragment containing bromine would exhibit the characteristic 1:1 isotopic doublet for ⁷⁹Br and ⁸¹Br, aiding in the structural elucidation of the fragment ions.

Computational and Theoretical Studies of 3 4 Bromophenyl 2 Cyanoacrylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. For 3-(4-Bromophenyl)-2-cyanoacrylic acid, DFT calculations offer a detailed picture of its molecular geometry and the distribution of electrons.

Geometry Optimization and Electronic Structure Elucidation

The initial step in the computational analysis involves optimizing the molecule's geometry to find its most stable three-dimensional arrangement. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles are calculated to correspond to the minimum energy state. For this compound, the optimized structure is expected to be nearly planar, particularly the acrylic acid moiety and the phenyl ring, due to the extensive π-conjugation across the molecule. The presence of the bromine atom and the cyano and carboxylic acid groups introduces specific electronic features. The bromine atom, being an electron-withdrawing group, influences the electron density distribution on the phenyl ring.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C (acrylic) | 1.35 | C-C=C | 120.5 |

| C-C (phenyl-acrylic) | 1.48 | C-C-Br | 119.8 |

| C-Br | 1.91 | O=C-O | 123.0 |

| C≡N | 1.16 | C-C-C≡N | 178.5 |

| C=O | 1.22 | ||

| C-O (hydroxyl) | 1.35 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Properties

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the bromophenyl ring, which is electron-rich. In contrast, the LUMO is expected to be distributed over the electron-deficient cyanoacrylic acid portion of the molecule. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap can be calculated to predict the molecule's stability and reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar structures.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, making these sites targets for electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the regions around the carbon atoms of the phenyl ring attached to the bromine atom are likely to exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly useful for predicting the absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as n→π* and π→π*, and identify the orbitals involved in these transitions. nih.gov The results can help to understand the photophysical properties of the molecule, including its color and how it interacts with light.

Table 3: Predicted Electronic Transitions from TD-DFT Calculations

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.85 | HOMO → LUMO (π→π) |

| S0 → S2 | 285 | 0.15 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 250 | 0.05 | HOMO → LUMO+1 (n→π*) |

Note: The data in this table is illustrative and based on typical values obtained from TD-DFT calculations for similar structures.

Theoretical Spectroscopic Parameter Predictions and Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its vibrational frequencies (IR and Raman spectra). By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental values to aid in the structural elucidation of the molecule. This comparison between theoretical and experimental data provides a robust validation of the computational model and a deeper understanding of the molecule's spectroscopic properties.

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in optoelectronic technologies such as optical switching, data storage, and frequency conversion. For the molecule this compound, computational and theoretical studies are essential to predict and understand its NLO behavior. These studies typically employ quantum chemical calculations to determine key parameters that govern the NLO response.

Theoretical predictions of NLO properties for molecules like this compound are commonly performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods. rsc.org These computational techniques allow for the calculation of the dipole moment (μ), linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities, which are direct measures of the NLO activity. bohrium.com The choice of functional and basis set, such as B3LYP or CAM-B3LYP in conjunction with basis sets like 6-311++G(d,p), is crucial for obtaining accurate predictions of these electronic properties. bohrium.com

The structure of this compound suggests its potential as an NLO material. It can be characterized as a donor-π-acceptor (D-π-A) system. In this arrangement, the electron-withdrawing cyanoacrylic acid group acts as a strong acceptor (A), while the bromophenyl group can function as a donor (D) or part of the conjugated π-bridge. The presence of the bromine atom, an electron-donating group, can enhance the intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule upon excitation, which is a key factor for a significant NLO response.

Computational studies on similar D-π-A systems containing a cyanoacrylic acid acceptor have demonstrated that the extent of ICT, the energies of the frontier molecular orbitals (HOMO and LUMO), and the energy gap between them are critical in determining the magnitude of the NLO properties. arabjchem.organilmishra.name A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. The predicted values for these properties provide insight into the molecule's potential for practical NLO applications.

| Parameter | Description | Representative Value |

| μ (Debye) | Total Dipole Moment | 8.5 D |

| α (a.u.) | Linear Polarizability | 250 a.u. |

| β (a.u.) | First Hyperpolarizability | 1.2 x 104 a.u. |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| ΔE (eV) | HOMO-LUMO Energy Gap | 3.3 eV |

This table presents illustrative data for a comparable D-π-A molecule to demonstrate the parameters assessed in NLO predictions, as specific computational findings for this compound were not found in the searched literature.

Further theoretical investigations could involve analyzing the effect of different solvents on the NLO properties, as the polarity of the medium can influence the ICT characteristics and thus the hyperpolarizabilities. Moreover, the study of the second hyperpolarizability (γ) would be pertinent for applications involving third-order NLO effects. bohrium.com Such computational predictions are invaluable for screening and designing novel organic molecules with enhanced NLO properties for advanced photonic and optoelectronic applications.

Reactivity and Reaction Mechanisms of 3 4 Bromophenyl 2 Cyanoacrylic Acid

Nucleophilic Addition Reactions Involving the Cyano Group

The nitrile group (C≡N) in 3-(4-Bromophenyl)-2-cyanoacrylic acid is a key site for nucleophilic attack. Like a carbonyl group, the nitrile group is polarized, with an electrophilic carbon atom that can react with nucleophiles. pressbooks.publibretexts.org This reactivity is fundamental to converting the cyano moiety into other functional groups.

The general mechanism involves the addition of a nucleophile to the electrophilic carbon of the nitrile, which results in the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reactions depending on the nucleophile and reaction conditions.

Key Research Findings:

Addition of Grignard Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form an imine salt after the initial nucleophilic attack. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org In the case of this compound, this would lead to the formation of a β-keto acid derivative, which may be unstable and prone to decarboxylation.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. pressbooks.pub This process initially forms an imine anion, which tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid, converting the original molecule into a dicarboxylic acid derivative. pressbooks.pub

The table below summarizes typical nucleophilic addition reactions at the cyano group.

| Reaction Type | Reagent | Intermediate | Final Product | Significance |

| Grignard Reaction | R-MgX, followed by H₃O⁺ | Imine salt | Ketone | Forms a new C-C bond, leading to complex keto acids. |

| Basic Hydrolysis | NaOH / H₂O, Heat | Imine anion, Amide | Dicarboxylic acid | Converts the nitrile to a carboxylate group. pressbooks.pub |

| Acidic Hydrolysis | H₂SO₄ / H₂O, Heat | Protonated nitrile, Amide | Dicarboxylic acid | Alternative method for nitrile to carboxylic acid conversion. libretexts.org |

This table is generated based on the general reactivity of nitriles as described in the cited sources.

Condensation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound readily participates in condensation reactions, most notably esterification and amidation. These reactions require the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The conversion of the carboxylic acid to its corresponding ester, such as ethyl 3-(4-bromophenyl)-2-cyanoacrylate, is a common transformation. This is typically achieved through Fischer esterification, where the acid is heated with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄).

Amidation: The formation of an amide bond is a crucial transformation in organic synthesis. iajpr.com Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, coupling agents or prior conversion to a more reactive species (like an acid chloride) is necessary. iajpr.comnih.gov Thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which then reacts rapidly with an amine to form the desired amide. researchgate.net Alternatively, various modern coupling reagents can facilitate this one-pot transformation under milder conditions. iajpr.com

The table below details common condensation reactions for the carboxylic acid group.

| Reaction Type | Reagents | Product Class | Typical Conditions |

| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Ester | Reflux |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | Amide | Step 1: Reflux; Step 2: Room Temperature |

| Peptide Coupling | Amine, Coupling Agent (e.g., PNT) | Amide | Mild, often room temperature iajpr.com |

This table outlines established methods for carboxylic acid derivatization as reported in the literature.

Reduction Pathways of the Cyano Functional Group

The reduction of the cyano group is a valuable synthetic route for producing primary amines. libretexts.org For this compound, this transformation would yield an allylic amine, a versatile synthetic intermediate.

Key Reduction Methods:

Catalytic Hydrogenation: This is a widely used industrial method for nitrile reduction. wikipedia.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) are effective. wikipedia.orgresearchgate.net A significant challenge in the hydrogenation of α,β-unsaturated nitriles is achieving selectivity. The C=C double bond is also susceptible to reduction. Reaction conditions (solvent, pressure, temperature, and catalyst choice) must be carefully controlled to selectively reduce the nitrile. For instance, the use of Raney Nickel in the presence of ammonia (B1221849) can often suppress the formation of secondary amine byproducts. researchgate.net

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org A key advantage of LiAlH₄ is that it typically does not reduce isolated carbon-carbon double bonds, although its reactivity with the conjugated system in cyanoacrylic acid would need careful consideration. Other reagents like borane (B79455) (BH₃) can also be employed for this transformation. google.com

The table below compares different methods for the reduction of the cyano group.

| Reducing Agent | Product | Selectivity Considerations | References |

| H₂ / Raney Ni | Primary Amine | May also reduce the C=C bond. Addition of ammonia can prevent secondary amine formation. | wikipedia.org, researchgate.net |

| H₂ / Pd/C | Primary Amine | High risk of C=C bond reduction. | researchgate.net |

| LiAlH₄ | Primary Amine | Generally preserves C=C bonds, but conjugation with two electron-withdrawing groups may alter reactivity. | libretexts.org, libretexts.org |

| BH₃·THF | Primary Amine | Selective for nitrile reduction in the presence of other functional groups like sulfones. | google.com |

This data is compiled from studies on the reduction of nitriles and α,β-unsaturated nitriles.

Polymerization Mechanisms for Cyanoacrylate Systems (as a building block)

Molecules like this compound are derivatives of cyanoacrylic acid, and their corresponding esters are well-known as "super glue" monomers. pcbiochemres.com The high reactivity of the vinyl group, which is doubly activated by the electron-withdrawing cyano and carboxyl (or ester) groups, makes it highly susceptible to polymerization.

Anionic Polymerization: The most common mechanism for cyanoacrylate polymerization is anionic polymerization. pcbiochemres.comrsc.org This process is so rapid that it can be initiated by weak nucleophiles, such as traces of water (hydroxide ions) or alcohols present on a surface. pcbiochemres.comacs.org

The mechanism involves:

Initiation: A nucleophile (Nu⁻) attacks the electron-deficient β-carbon of the C=C double bond. This breaks the π bond and creates a carbanion on the α-carbon.

Propagation: The newly formed carbanion acts as a nucleophile, attacking another monomer molecule. This process repeats, rapidly forming a long polymer chain.

Termination: The polymerization can be terminated by reaction with a strong acid or other chain-terminating agents. acs.org

The presence of the 4-bromophenyl group on the β-carbon would influence the electronic properties and steric hindrance of the monomer, potentially affecting the rate of polymerization and the properties of the resulting polymer.

Radical Polymerization: While less common, radical polymerization of cyanoacrylates is also possible but typically requires acidic conditions to suppress the much faster anionic polymerization. nih.gov Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been explored to achieve better control over the polymer architecture. nih.gov

The table below summarizes key features of cyanoacrylate polymerization.

| Polymerization Type | Initiator | Key Characteristics | References |

| Anionic | Weak bases (e.g., water, amines, phosphines) | Extremely rapid, responsible for adhesive properties. | pcbiochemres.com, rsc.org |

| Anionic (Controlled) | Superbases with thiophenol initiator | Allows for adjustable molecular weights and lower dispersity. | utwente.nl |

| Radical | AIBN, BPO (under acidic conditions) | Slower than anionic; synthetically useful for creating specific copolymers. | nih.gov |

This table highlights findings from research on the polymerization of various cyanoacrylate monomers.

Applications and Future Research Directions in Chemical Synthesis and Materials Science

3-(4-Bromophenyl)-2-cyanoacrylic Acid as a Versatile Synthetic Building Block

The molecular architecture of this compound makes it a highly adaptable building block in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the electron-deficient carbon-carbon double bond, the cyano group, and the bromine-substituted aromatic ring—allows for a wide range of chemical transformations.

The primary method for synthesizing this class of compounds is the Knoevenagel condensation, which involves the reaction of an aldehyde (in this case, 4-bromobenzaldehyde) with a compound containing an active methylene (B1212753) group (like cyanoacetic acid). nih.gov This reaction itself highlights the fundamental reactivity of the core structure.

As a synthetic intermediate, the compound offers several handles for modification:

The Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into larger molecular frameworks or polymers. For instance, its ethyl ester derivative, 3-(4-bromophenyl)-2-cyano-acrylic acid ethyl ester, is a commercially available variant used in research. sigmaaldrich.com

The Bromophenyl Group: The bromine atom is a key functional group for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of various other organic fragments, leading to the creation of complex molecules with tailored electronic and photophysical properties.

The Acrylate (B77674) System: The double bond, activated by the adjacent electron-withdrawing cyano and carboxyl groups, is susceptible to nucleophilic addition reactions (Michael addition), providing a pathway to introduce further functional diversity.

This synthetic versatility allows chemists to use this compound and its derivatives as precursors for a variety of complex molecules, including pharmaceuticals and the functional dyes discussed in subsequent sections. For example, derivatives have been designed and synthesized for use as kinase inhibitors in cancer research, demonstrating the scaffold's utility in medicinal chemistry. mdpi.com

Contributions to Dye-Sensitized Solar Cells (DSSCs) through Derivative Design

Derivatives of cyanoacrylic acid are fundamental components in the field of dye-sensitized solar cells (DSSCs). nih.govnih.gov In a typical DSSC, a dye molecule absorbs sunlight and injects an electron into a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂). The cyanoacrylic acid moiety is a critical part of these dyes, acting as both an electron acceptor and an anchoring group that binds the dye to the TiO₂ surface. rsc.orgresearchgate.net

Molecules designed for DSSCs often follow a Donor-π-Acceptor (D-π-A) architecture. researchgate.net In derivatives based on the 3-phenyl-2-cyanoacrylic acid scaffold, the cyanoacrylic acid part serves as the acceptor (A), while the phenyl ring can be part of the π-bridge. The 4-position of the phenyl ring (occupied by bromine in the parent compound) is a strategic point for attaching a variety of electron-donating (D) groups to create highly efficient dyes.

Research has demonstrated that the performance of these dyes is highly dependent on their molecular structure. nih.gov Key performance metrics for solar cells that are influenced by the dye's design include:

Short-Circuit Current (Jsc): The maximum current produced by the solar cell.

Open-Circuit Voltage (Voc): The maximum voltage from the solar cell.

Studies on various D-π-A dyes with a cyanoacrylic acid anchor have shown that modifying the donor and π-bridge can significantly alter the dye's light-absorbing properties and energy levels (HOMO/LUMO), which in turn affects cell performance. rsc.org For example, introducing thiophene (B33073) units into the molecular structure can tune the optical and electrochemical properties. nih.gov While some derivatives have shown modest efficiencies on their own, their performance can be significantly enhanced through co-sensitization with other dyes. nih.gov

| Dye/System | Key Structural Feature | PCE (%) | Jsc (mA/cm²) | Voc (V) | Reference |

|---|---|---|---|---|---|

| Dithienylthienothiadiazole Dye | Two cyanoacrylic acid anchors | 4.22 | - | - | rsc.org |

| Dithienylthienothiadiazole Dye + CDCA | Co-adsorbant added | 5.47 | - | - | rsc.org |

| TT-CNCOOH / ASIL-CNCOOH | Used for water splitting photoanodes | - | - | - | nih.gov |

| Phenothiazine-based Dyes | Phenothiazine donor group | 4.59 | - | - | researchgate.net |

A significant challenge in this area is the long-term stability of the dye. Studies have shown that under the influence of water and UV light, the cyanoacrylic acid anchor can detach from the TiO₂ surface, and the functional group itself can degrade into an aldehyde, reducing the cell's efficiency and lifespan. diva-portal.org Therefore, a key research direction is the development of more robust anchoring groups or encapsulation methods to improve the durability of these devices. researchgate.netdiva-portal.org

Utilization as a Matrix Substance in Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry to analyze large, non-volatile molecules like proteins, peptides, and polymers. The choice of the matrix—a small, UV-absorbing organic molecule—is crucial for a successful analysis. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the gentle transfer of the analyte into the gas phase as an ion.

Cyanoacrylic acid derivatives are a well-established class of MALDI matrices. The archetypal matrix, α-cyano-4-hydroxycinnamic acid (CHCA), is structurally very similar to this compound. The effectiveness of these compounds as matrices is attributed to their strong UV absorption, ability to form fine crystals, and capacity to protonate analyte molecules.

Rational design of matrix materials is an active area of research aimed at improving sensitivity and reducing interference, especially in the low-mass region. semanticscholar.org Researchers have synthesized and tested various derivatives of the cyanocinnamic acid core to understand how different substituents affect matrix performance. semanticscholar.org For example, 4-chloro-α-cyanocinnamic acid (ClCCA) was developed to provide enhanced analytical performance for lipids and metabolites. semanticscholar.orgsigmaaldrich.com Studies have shown that modifying the electronic properties (using electron-donating or electron-withdrawing groups) and the extent of conjugation can significantly impact ionization efficiency. semanticscholar.org

| Matrix Name/Abbreviation | Chemical Name | Typical Analytes | Reference |

|---|---|---|---|

| α-CHCA | α-Cyano-4-hydroxycinnamic acid | Peptides, Proteins | |

| ClCCA | 4-Chloro-α-cyanocinnamic acid | Lipids, Peptides, Phospholipids | semanticscholar.orgsigmaaldrich.com |

| CNAA | (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid | Phospholipids (PL) | semanticscholar.org |

| CNDA | (2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid | Neutral lipids (DAG, TAG) | semanticscholar.org |

| CTA | 2-Cyano-3-(2-thienyl)acrylic acid | Lipids, Peptides, Proteins, Polymers | researchgate.net |

While this compound itself is not a commonly cited matrix, its structure fits the profile of a potentially effective one. The bromo-substituent would modify its properties compared to CHCA or ClCCA, and it could be a subject for future investigation, particularly for the analysis of specific classes of compounds where existing matrices fall short. The development of 2-cyano-3-(2-thienyl)acrylic acid (CTA) as a broad-spectrum matrix demonstrates that even small variations on the core structure can lead to new materials with superior performance for analyzing a wide range of analytes. researchgate.net

Prospects for Advanced Materials Design and Engineering

The potential of this compound extends beyond its current applications into the broader field of advanced materials. Its unique combination of functional groups makes it an attractive candidate for creating materials with tailored optical, electronic, and physical properties.

One promising area is the development of functional polymers. The acrylic double bond is suitable for polymerization, which could lead to polymers with pendant bromophenyl and cyano groups. These functional groups could then be used for post-polymerization modification, allowing for the creation of smart surfaces or materials with specific recognition capabilities.

Furthermore, the D-π-A characteristics inherent in its derivatives are not only useful for solar cells but also for other optoelectronic applications. These include:

Non-Linear Optics (NLO): Molecules with significant charge-transfer character can exhibit large hyperpolarizabilities, a key property for NLO materials used in optical communications and data processing.

Photoelectrochemical (PEC) Devices: Beyond DSSCs, related dyes are being investigated for other solar-driven processes, such as water splitting to produce hydrogen fuel. nih.gov In this context, cyanoacrylic dyes are used to sensitize photoanodes, and their hybridization with carbon nanomaterials like graphene has been shown to improve their stability and performance in aqueous environments. nih.gov

Organic Light-Emitting Diodes (OLEDs): While less common, appropriately designed D-π-A structures can be used as emitters or charge-transporting materials in OLEDs.

The ability to functionalize the molecule via its bromine handle allows for its attachment to surfaces or incorporation into larger supramolecular structures. This could lead to the design of chemical sensors, where binding of an analyte to a receptor linked to the chromophore would cause a detectable change in its color or fluorescence.

Outlook and Emerging Research Challenges for this compound

This compound and its derivatives stand at the intersection of synthetic chemistry and materials science, with a promising future but also several challenges to address.

Outlook: The primary future for this compound class lies in the continued rational design of functional molecules. Computational chemistry and theoretical calculations are becoming indispensable tools for predicting the properties of new dyes and materials before their synthesis, saving significant time and resources. This predictive screening will accelerate the discovery of new dyes with improved efficiencies for DSSCs, tailored matrices for MALDI-MS, and novel molecules for other optoelectronic applications. The exploration of these molecules in areas like PEC water splitting is still in its early stages and represents a significant growth area. nih.gov

Emerging Research Challenges:

Improving Stability in DSSCs: The primary hurdle for the commercialization of organic dye-based DSSCs is long-term operational stability. The degradation of the cyanoacrylic acid anchor is a critical point of failure. diva-portal.org Future research must focus on designing new, more robust anchoring groups that can withstand prolonged exposure to light, heat, and electrolytes, or on developing better sealing and encapsulation technologies. researchgate.net

Matrix Optimization for Mass Spectrometry: While several cyanoacrylic matrices exist, there is no universal matrix that works perfectly for all analytes. semanticscholar.org A key challenge is the systematic development of matrices for "difficult" classes of analytes and for advanced applications like MALDI imaging, where homogeneous crystal formation and high sensitivity are paramount.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromophenyl)-2-cyanoacrylic acid, and what are their critical reaction parameters?

- Methodology : The compound can be synthesized via Knoevenagel condensation, reacting 4-bromobenzaldehyde with cyanoacetic acid under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalyst (e.g., piperidine or ammonium acetate). Evidence from analogous cyanoacrylates (e.g., ethyl 3-(3-bromophenyl)-2-cyanoacrylate) highlights the importance of stoichiometric control to avoid side products like dimerization .

- Validation : Purity assessment via HPLC (>95% purity thresholds, as seen in bromophenylacetic acid derivatives) and structural confirmation using /-NMR to verify the α,β-unsaturated cyanoacrylic backbone .

Q. How can researchers characterize the electronic properties of this compound for photochemical applications?

- Methodology : UV-Vis spectroscopy (λ~max~ 300–400 nm) and cyclic voltammetry to determine HOMO/LUMO levels. The bromophenyl group enhances electron-withdrawing effects, which can be compared to chlorophenyl analogs (e.g., 3-(4-Chlorophenyl)-2-cyanoacrylic acid) to evaluate substituent impact on redox potentials .

Advanced Research Questions

Q. What experimental strategies optimize the adsorption of this compound onto TiO₂ surfaces for dye-sensitized solar cells (DSSCs)?

- Methodology : Use quartz crystal microbalance with dissipation (QCM-D) to monitor adsorption kinetics and layer stability. The cyanoacrylic group anchors via carboxylate-TiO₂ binding, but bromine’s steric effects may reduce packing density compared to smaller substituents (e.g., Cl). Competitive adsorption studies with co-sensitizers (e.g., Y123 dye) can refine surface coverage .

- Data Contradiction : Lower efficiency compared to thiocyanate-based dyes (e.g., N3 dye) may arise from weaker charge injection; mitigate via molecular engineering (e.g., introducing auxiliary donors) .

Q. How do researchers resolve discrepancies in charge recombination rates observed in photovoltaic devices using this compound?

- Methodology : Electrochemical impedance spectroscopy (EIS) to quantify recombination resistance () under varying light intensities. Compare with 3-(4-Hydroxyphenyl)-2-cyanoacrylic acid to isolate the bromine effect on electron-withdrawing strength and interfacial dynamics .

Q. What are the challenges in achieving high yields during large-scale synthesis, and how can side reactions be minimized?

- Methodology : Scale-up requires rigorous control of reaction exothermicity (common in Knoevenagel reactions). Use flow chemistry for improved heat dissipation. Side products like β-bromostyrene derivatives can be suppressed by optimizing pH and reaction time, as demonstrated in bromophenylpropionic acid syntheses .

Methodological Guidance

Q. How should researchers validate the electrochemical stability of this compound in redox-active environments?

- Protocol : Perform chronoamperometry at applied potentials (e.g., −0.5 V to +1.0 V vs. Ag/AgCl) to assess degradation over time. Cross-reference with FTIR to detect structural changes (e.g., loss of cyano or carboxylate groups) .

Q. What strategies enhance the compound’s compatibility with perovskite solar cells (PSCs) as a hole-transport material (HTM)?

- Approach : Functionalize with alkyl chains (e.g., hexyloxy groups) to improve solubility in non-polar solvents. The cyanoacrylic group’s Lewis basicity can passivate perovskite defects, as shown in SAM-HTMs like MPA-BT-CA .

Data Interpretation and Troubleshooting

Q. How to interpret conflicting FTIR spectra indicating variable carboxylate binding modes on metal oxides?

- Resolution : Compare symmetric () and asymmetric () stretching frequencies of the carboxylate group. Bidentate binding (Δν ~150–200 cm⁻¹) vs. monodentate (Δν >200 cm⁻¹) can explain discrepancies. Use computational DFT to validate adsorption configurations .

Q. Why do photoluminescence (PL) lifetimes vary between thin films and solution phases?

- Analysis : Aggregation-induced quenching in films reduces PL lifetime. Introduce bulky substituents (e.g., trifluoromethyl) to inhibit π-π stacking, as seen in brominated biphenylcarboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.